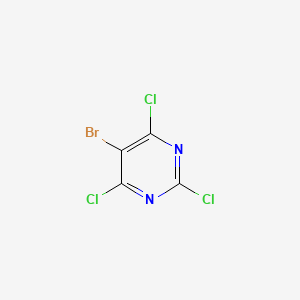

5-Bromo-2,4,6-trichloropyrimidine

Beschreibung

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Synthesis

Halogenated pyrimidines are a class of heterocyclic compounds that have garnered considerable attention in organic synthesis due to their inherent reactivity and structural resemblance to the pyrimidine bases of DNA and RNA. The presence of halogen atoms on the pyrimidine ring significantly influences its electronic properties, rendering the carbon atoms susceptible to nucleophilic attack. This reactivity allows for the sequential and regioselective introduction of various functional groups, making them invaluable scaffolds for the synthesis of a diverse array of more complex molecules.

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogens, facilitates nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the halogen substituents at various positions (C2, C4, C5, and C6) allows for controlled, stepwise modifications, providing a powerful tool for building molecular complexity. Furthermore, these halogenated pyrimidines are excellent substrates for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility has cemented the role of halogenated pyrimidines as fundamental building blocks in medicinal chemistry, materials science, and agrochemistry.

Position of 5-Bromo-2,4,6-trichloropyrimidine as a Key Synthetic Intermediate

This compound stands out as a particularly strategic synthetic intermediate due to its unique substitution pattern. It possesses four distinct halogen atoms, each with differential reactivity, offering a rich platform for selective chemical transformations. The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic displacement, while the bromine atom at the C5 position is more amenable to metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows chemists to orchestrate a series of reactions with a high degree of control, introducing different substituents at specific positions on the pyrimidine core. This level of synthetic control is crucial for the rational design and synthesis of target molecules with precise structural requirements.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound is primarily focused on its application as a versatile precursor for the synthesis of biologically active compounds. Its derivatives are being explored for their potential as pharmaceuticals and agrochemicals. For instance, it serves as a key starting material in the synthesis of various enzyme inhibitors and receptor modulators. The ability to introduce a wide range of substituents onto the pyrimidine scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. The academic relevance of this compound lies in the continued exploration of its reaction chemistry, the development of novel synthetic methodologies utilizing its unique reactivity, and its application in the construction of new functional materials and bioactive molecules.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄BrCl₃N₂ | |

| Molecular Weight | 262.31 g/mol | |

| CAS Number | 63931-21-5 | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥95% | cymitquimica.com |

| Storage Temperature | Inert atmosphere, 2-8°C | cymitquimica.com |

| InChI Key | GKTWIIVEUYLSCS-UHFFFAOYSA-N | cymitquimica.com |

Spectroscopic Data for this compound

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited in the reviewed literature. Commercial suppliers may hold this data, but it is not readily accessible. For reference, mass spectrometry data for a related compound, 5-bromo-2,4-dichloropyrimidine, shows a base peak that can be used to verify the molecular weight of fragments.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| Infrared (IR) Spectroscopy | Data not publicly available. |

| Mass Spectrometry (MS) | Data not publicly available. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4,6-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWIIVEUYLSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494738 | |

| Record name | 5-Bromo-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63931-21-5 | |

| Record name | 5-Bromo-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4,6-trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Bromo 2,4,6 Trichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the presence of four electron-withdrawing halogen atoms, makes 5-Bromo-2,4,6-trichloropyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is the cornerstone of its synthetic utility, allowing for the controlled and sequential introduction of various functional groups. The substitution of its chlorine and bromine atoms can be achieved with a range of nucleophiles, including amines, thiols, and alkoxides.

Regioselectivity and Site-Specificity of Halogen Displacement

The primary challenge and synthetic opportunity in the chemistry of this compound lies in controlling the regioselectivity of nucleophilic attack. The four halogen atoms—three chlorine and one bromine—exhibit differential reactivity influenced by a combination of electronic, steric, and catalytic factors.

The regioselectivity of SNAr reactions on the pyrimidine core is heavily dictated by electronic factors. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly activates the carbon positions for nucleophilic attack. In symmetrically substituted 4,6-dichloropyrimidines, the C4 and C6 positions are electronically favored for substitution. proquest.com For the related 2,4,6-trichloropyrimidine (B138864), quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely site for nucleophilic attack, has significant lobes on both the C-4 and C-6 positions, with almost no distribution at the C-2 position. wuxiapptec.com

Furthermore, the presence of a halogen at the C-5 position, such as the bromine in the title compound or chlorine in analogs like 5-chloro-2,4,6-trifluoropyrimidine, exerts a powerful inductive electron-withdrawing effect. This effect further activates the adjacent ortho positions (C-4 and C-6) towards nucleophilic attack, making them the most electronically favorable sites for initial substitution. beilstein-journals.orgnih.gov

While electronic effects preferentially activate the C-4 and C-6 positions, steric hindrance plays a crucial role in determining the final product distribution, especially when using bulky nucleophiles. The C-4 and C-6 positions are flanked by halogens at C-5, which can sterically impede the approach of a large nucleophile. beilstein-journals.org

In studies on the analogous compound 5-chloro-2,4,6-trifluoropyrimidine, it was observed that as the steric requirement of the attacking amine nucleophile increases, the proportion of substitution at the less electronically activated but more sterically accessible C-2 position also increases. beilstein-journals.org This occurs because the steric clash at the C-4/C-6 positions, hindered by the C-5 halogen, becomes significant enough to direct the nucleophile to the alternative C-2 site. beilstein-journals.orgnih.gov This interplay demonstrates that a delicate balance between electronic activation and steric accessibility governs the site-specificity of the reaction. The relative rate of reaction can also be dramatically reduced by steric hindrance, as observed in the reactions of N-methylaniline compared to aniline (B41778) with other activated aromatic systems. rsc.org

To enhance reaction rates, improve yields, and influence selectivity, catalytic methods are often employed in SNAr reactions of halogenated heterocycles. Palladium-based catalysts, in particular, have proven highly effective for facilitating the formation of carbon-nitrogen bonds in amination reactions that might otherwise require harsh conditions.

For instance, catalyst systems such as Palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands like Xantphos are effective for the amination of related 6-bromopurine (B104554) and 6-chloropurine (B14466) nucleosides. nih.gov Such catalytic systems can be applied to complex substrates, with catalyst loading adjusted based on the reactivity of the specific halogen (bromo derivatives often requiring lower catalyst loads than chloro derivatives). nih.gov In a specific application involving this compound, a Heck-type coupling reaction with acrylamide (B121943) was successfully catalyzed by Pd(OAc)₂ in the presence of a phosphine ligand. researchgate.net These methods represent a powerful tool for augmenting standard SNAr processes.

Amination and Amidation Reactions with Diverse Nucleophiles

The introduction of nitrogen-based functional groups is a common and vital transformation of this compound. A wide array of primary and secondary amines, as well as amides, can serve as effective nucleophiles to displace the halogen atoms, leading to a diverse library of substituted pyrimidines. beilstein-journals.orguniatlantico.edu.co These reactions are typically carried out in a suitable solvent such as ethanol (B145695) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the hydrogen halide byproduct. proquest.comresearchgate.net

The following table summarizes representative amination reactions on a closely related pyrimidine scaffold, illustrating the principles of regioselectivity.

| Nucleophile | Conditions | Major Product Position of Substitution | Reference |

|---|---|---|---|

| Ammonia | - | C-4 (major) and C-2 (minor) | nih.gov |

| Ethanolamine | - | C-4 (major) and C-2 (minor) | nih.gov |

| Aniline | Acetonitrile, DIPEA, 0°C | C-4 | researchgate.net |

| Pyrrolidine | Acetonitrile, DIPEA, 0°C | C-4 | researchgate.net |

| Acrylamide | Pd(OAc)₂, P(C₆H₅CH₃)₃, Et₃N, CH₃CN, 79°C | C-5 (via Heck coupling, not SNAr) | researchgate.net |

Alkoxylation and Thiolation Strategies

In addition to nitrogen nucleophiles, this compound readily reacts with oxygen- and sulfur-based nucleophiles. Alkoxylation can be achieved using alkoxides or, in some cases, through solvolysis where the alcohol solvent itself acts as the nucleophile, typically promoted by a strong base like sodium hydroxide (B78521). proquest.comuniatlantico.edu.co Thiolation follows a similar pathway using thiolates (RS⁻) to introduce thioether moieties. These reactions further expand the synthetic toolbox for modifying the pyrimidine core.

The table below outlines general strategies for these transformations.

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkoxylation (Solvolysis) | Ethanol or Methanol | Excess NaOH | Alkoxypyrimidine | proquest.comuniatlantico.edu.co |

| Alkoxylation | Alkoxides (RO⁻) | - | Alkoxypyrimidine | |

| Thiolation | Thiols (RSH) / Thiolates (RS⁻) | - | Thioether-substituted pyrimidine |

Hydrolysis Reactions and Byproduct Formation

The halogen substituents on the pyrimidine ring are susceptible to nucleophilic displacement by water or hydroxide ions, leading to hydrolysis. The reactivity of the chlorine atoms towards nucleophilic substitution generally follows the order C4(6) > C2. The bromine atom at the C5 position is considerably less reactive in nucleophilic aromatic substitution (SNAr) reactions.

Under basic conditions, such as treatment with sodium hydroxide in an aqueous solvent mixture like 1,4-dioxane, this compound is expected to undergo sequential hydrolysis. researchgate.net The initial substitution will likely occur at the more reactive C4 and C6 positions, leading to the formation of chlorinated bromopyrimidinone intermediates. For instance, hydrolysis of the related compound 2,4,6-trichloropyrimidine yields a mixture of 4,6-dichloro-2-hydroxypyrimidine and 2,6-dichloropyrimidin-4(3H)-one. researchgate.net

Prolonged reaction times or harsher conditions could lead to further hydrolysis at the C2 position and potentially the remaining C4/C6 chloro-substituent, resulting in a mixture of di- and tri-hydroxylated byproducts. The C5-bromo group is anticipated to remain intact under these typical hydrolysis conditions. The primary byproducts are thus various partially and fully hydrolyzed pyrimidinones, where chlorine atoms are replaced by hydroxyl groups. In acidic conditions, a highly selective acid-catalyzed hydrolysis of the 2-chloro isomer over the 6-chloro isomer has been noted in related systems. organic-chemistry.org

Cross-Coupling Reactions at Pyrimidine Halogen Sites

The distinct reactivity of the four halogen atoms on this compound allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is key to its utility as a scaffold for building complex molecules.

Palladium-Catalyzed Suzuki–Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups. researchgate.net The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid. researchgate.netsci-hub.se

For polychloropyrimidines, the regioselectivity of the Suzuki coupling is well-established, with the C4 and C6 positions being significantly more reactive than the C2 position. mdpi.com This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4(6)-chlorine bond. mdpi.com For example, the coupling of 2,4,6-trichloropyrimidine with alkenyl-boronic acids occurs selectively at the C4 position. mdpi.com Therefore, in a reaction with this compound, the initial Suzuki coupling is expected to take place exclusively at either the C4 or C6 position, leaving the C2-chloro and C5-bromo groups untouched for potential subsequent transformations. This allows for a stepwise and controlled introduction of different substituents onto the pyrimidine ring.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-(p-Methoxyphenyl)-2,6-dichloropyrido[2,3-d]pyrimidine | 83 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4-aryl-6-chloropyrimidine | Good |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Polychlorinated Heterocycles. sci-hub.seacs.org

Buchwald–Hartwig Amination Methodologies

The Buchwald-Hartwig amination provides a versatile route for the formation of carbon-nitrogen bonds, enabling the synthesis of various aminopyrimidines. wikipedia.org This palladium-catalyzed reaction couples the halogenated pyrimidine with a primary or secondary amine in the presence of a suitable base and phosphine ligand. wikipedia.orgnih.gov

The regioselectivity of the amination is highly dependent on the reaction conditions and the nucleophilicity of the amine. For highly nucleophilic amines, direct nucleophilic aromatic substitution (SNAr) can occur without a catalyst, typically at the most reactive C4/C6 positions. nih.gov However, for less nucleophilic amines, such as anilines or heteroarylamines, a palladium catalyst with a specific ligand (e.g., a dialkylbiarylphosphine) is necessary to achieve high efficiency. nih.gov

Research on 6-aryl-2,4-dichloropyrimidines has demonstrated a highly regioselective Pd-catalyzed amination that strongly favors substitution at the C4 position. acs.org In other studies involving 2,4,6-trichloropyrimidine, amination with certain amines has been directed to the C4 position, while specific catalytic systems have been developed to favor substitution at the C2 position. nih.govnih.gov This tunability allows for the selective synthesis of 2-amino, 4-amino, or 6-amino-substituted pyrimidines from the 5-bromo-2,4,6-trichloro precursor by careful selection of the amine, catalyst, and reaction conditions.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product Selectivity |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂ / dppb | LiHMDS | THF | High for C4-isomer |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | None | LiHMDS | THF | High for C4-isomer |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole | Not specified | Not specified | Not specified | C4-substituted product |

Table 2: Conditions for Buchwald-Hartwig Type Amination on Polychloropyrimidines. acs.orgnih.gov

Other Transition Metal-Mediated Coupling Reactions (e.g., Stille Coupling)

In addition to the Suzuki and Buchwald-Hartwig reactions, other transition metal-mediated couplings can be employed to functionalize this compound. The Stille coupling, for instance, is a versatile C-C bond-forming reaction that pairs the halo-pyrimidine with an organotin (organostannane) reagent, catalyzed by palladium. nih.govnih.gov

The mechanism of the Stille reaction is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. nih.gov Although organotin reagents are often toxic, they are stable to air and moisture. nih.gov The reactivity pattern observed in Suzuki couplings generally holds for Stille reactions, with the C4 and C6 positions being the most susceptible to initial coupling. This allows for the regioselective introduction of alkyl, alkenyl, or aryl groups from the corresponding organostannane, providing an alternative to organoboron-based methods.

Other Significant Functional Group Transformations

Beyond direct substitution and coupling at the halogen sites, this compound can be derivatized into precursors for other important synthetic transformations, such as olefination reactions.

Olefination Reactions (e.g., Ramberg-Bäcklund, Wittig)

Direct olefination of this compound via the Ramberg-Bäcklund or Wittig reaction is not feasible as the substrate lacks the required α-halo sulfone or carbonyl functionality, respectively. researchgate.netwikipedia.org However, the reactive halogen positions can be used to install these functionalities in a multi-step sequence.

Wittig Reaction Pathway: To prepare a substrate for a Wittig reaction, a formyl group (aldehyde) must be introduced onto the pyrimidine ring. This could be achieved by first performing a regioselective nucleophilic substitution at the C4 position with a protected aldehyde equivalent. Subsequent deprotection would unmask the aldehyde, which could then react with a phosphorus ylide (a Wittig reagent) to form an alkene at that position. wikipedia.org

Ramberg-Bäcklund Reaction Pathway: The Ramberg-Bäcklund reaction requires an α-halo sulfone precursor. researchgate.net A potential route would involve the selective substitution of a chlorine atom (e.g., at C4) with a thiolate, such as sodium thiomethoxide, to form a thioether. Subsequent oxidation of the thioether would yield the corresponding sulfone. Halogenation of the carbon adjacent to the sulfone group (the α-carbon) would then generate the required α-halo sulfone, which upon treatment with a strong base, would undergo the Ramberg-Bäcklund rearrangement to form an exocyclic double bond with concomitant extrusion of sulfur dioxide. researchgate.net

Reactions with Organometallic Reagents (e.g., Grignard, Butyllithium)

The reactions of this compound with potent organometallic nucleophiles such as Grignard and butyllithium (B86547) reagents are characterized by the high reactivity of the electron-deficient pyrimidine core. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar halogenated heterocycles. These reactions typically proceed via nucleophilic substitution or metal-halogen exchange.

With Grignard reagents, which are strong nucleophiles, the substitution of the halogen atoms on the pyrimidine ring is the expected pathway. The carbon atom attached to magnesium in a Grignard reagent is highly nucleophilic and will attack the electron-deficient carbons of the pyrimidine ring.

Butyllithium, being a stronger base and nucleophile than Grignard reagents, can induce more complex transformations. Besides nucleophilic substitution, metal-halogen exchange is a common reaction pathway, especially with bromine atoms. This can lead to the formation of lithiated pyrimidine intermediates, which can then be trapped with various electrophiles to introduce new functional groups onto the pyrimidine ring. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions. Low temperatures are often required to control the high reactivity of butyllithium and prevent side reactions.

Research on related polyhalogenated aromatic compounds provides insight into these potential reactions. For instance, studies on other halogenated pyrimidines and pyridines have shown that butyllithium can selectively replace a bromine or chlorine atom with lithium, which then allows for subsequent reactions. rsc.org

Table 1: Potential Reactions of this compound with Organometallic Reagents (Based on Analogous Compounds)

| Reagent | Potential Reaction Type | Expected Intermediate/Product | Notes |

| Grignard Reagent (R-MgX) | Nucleophilic Aromatic Substitution | Substitution of one or more chlorine atoms with the 'R' group. | The high reactivity may lead to multiple substitutions. |

| n-Butyllithium (n-BuLi) | Metal-Halogen Exchange | Formation of a lithiated pyrimidine at the 5-position (bromine exchange). | This intermediate can be trapped by an electrophile. |

| n-Butyllithium (n-BuLi) | Nucleophilic Aromatic Substitution | Substitution of chlorine atoms with the butyl group. | This may compete with metal-halogen exchange. |

Reduction and Oxidation Pathways of the Pyrimidine Ring

The pyrimidine ring in this compound can undergo both reduction and oxidation reactions, leading to a variety of derivatives with modified electronic and steric properties.

Reduction Pathways

The reduction of the pyrimidine ring can result in partially or fully dehalogenated products or in the saturation of the aromatic ring. Common reducing agents for such transformations include complex metal hydrides.

Research has shown that the reduction of substituted pyrimidines with complex metal hydrides can lead to the formation of 1,6-dihydropyrimidines. rsc.org For example, the treatment of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates with these hydrides resulted in the reduction of the pyrimidine ring itself. rsc.org However, under specific conditions, such as lower temperatures, preferential reduction of other functional groups on the pyrimidine ring can occur without affecting the aromaticity of the ring. rsc.org

The use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) under anhydrous conditions can lead to partially or fully dehalogenated pyrimidine derivatives.

Table 2: Reported Reduction Reactions on Substituted Pyrimidines

| Starting Material | Reducing Agent | Reaction Conditions | Major Product(s) | Reference |

| Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates | Complex metal hydrides | Not specified | 1,6-Dihydropyrimidines | rsc.org |

| Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate | Lithium aluminium hydride | -70°C | 5-Hydroxymethyl derivative and 4,5-dimethyl-2-methylthiopyrimidine | rsc.org |

| This compound | Lithium aluminum hydride or sodium borohydride | Anhydrous conditions | Partially or fully dehalogenated pyrimidine derivatives |

Oxidation Pathways

The oxidation of the pyrimidine ring in this compound can lead to the formation of N-oxides. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation by peracids. wikipedia.org This reaction typically results in the formation of a mono-N-oxide. wikipedia.org

Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can also be employed to achieve the oxidation of the pyrimidine ring, potentially leading to the formation of pyrimidine N-oxides under acidic or basic conditions. The introduction of an N-oxide group can significantly alter the reactivity of the pyrimidine ring, often facilitating nucleophilic substitution at positions that were previously unreactive.

Table 3: Potential Oxidation Reactions of the Pyrimidine Ring

| Oxidizing Agent | Reaction Conditions | Expected Product | Reference |

| Peracids | Not specified | Pyrimidine mono-N-oxide | wikipedia.org |

| Potassium permanganate or Hydrogen peroxide | Acidic or basic conditions | Pyrimidine N-oxides |

Derivatization and Analog Synthesis Based on 5 Bromo 2,4,6 Trichloropyrimidine

Rational Design Principles for Pyrimidine-Based Analogs

The design of pyrimidine-based analogs is a carefully considered process that leverages the inherent chemical properties of the pyrimidine (B1678525) ring to create molecules with specific biological activities or material properties. A key principle involves the strategic modification of the pyrimidine core to interact with biological targets, such as enzymes or receptors. For instance, in the development of kinase inhibitors, the pyrimidine scaffold can be designed to fit into the ATP-binding pocket of the enzyme. researchgate.netarabjchem.org

The introduction of a bromine atom at the C5 position and chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring provides multiple reactive handles for derivatization. This allows for the systematic exploration of the chemical space around the core structure to optimize interactions with a target. The design process often involves computational modeling and structure-activity relationship (SAR) studies to predict which modifications will lead to enhanced potency and selectivity. researchgate.net For example, the replacement of certain groups on the pyrimidine ring can be guided by the desire to improve interactions with the solvent-exposed region of a kinase. researchgate.netarabjchem.org

Strategies for Multi-Functionalization of the Pyrimidine Core

The multi-functionalization of the 5-bromo-2,4,6-trichloropyrimidine core is a cornerstone of its utility as a versatile building block. The differential reactivity of the halogen substituents allows for controlled and stepwise modifications, leading to a wide array of complex molecules.

Sequential Substitution Approaches for Tailored Structures

The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic substitution, a characteristic that is exploited for the regioselective synthesis of polysubstituted pyrimidines. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. nih.gov This reactivity hierarchy allows for a sequential substitution strategy, where different nucleophiles can be introduced in a controlled manner.

For example, starting with 5-bromo-2,4-dichloropyrimidine, a multistep reaction sequence can be employed to synthesize a variety of derivatives. ijpcbs.comnih.gov This can involve an initial nucleophilic substitution, followed by further modifications such as a Buchwald amination reaction to introduce an amino group. researchgate.netarabjchem.org The ability to control the sequence of these substitutions is crucial for building complex molecular architectures with precisely defined functionalities.

Incorporation of Diverse Chemical Moieties (e.g., Boronates, Amides)

The versatility of the this compound scaffold is further enhanced by its ability to incorporate a wide range of chemical moieties, including boronates and amides. These functional groups can introduce new properties to the molecule, such as the ability to participate in cross-coupling reactions or form specific hydrogen bond interactions.

Boronates: The introduction of a boronate ester group onto the pyrimidine ring opens up possibilities for Suzuki-Miyaura cross-coupling reactions. researchgate.net This powerful carbon-carbon bond-forming reaction allows for the connection of the pyrimidine core to a wide variety of aryl and heteroaryl groups. The synthesis of pyrimidine-based boronic acids and their esters can be achieved through various methods, including the reaction of a halogenated pyrimidine with a borate (B1201080) ester in the presence of a metalating agent like n-butyllithium. google.com

Amides: Amide functionalities are prevalent in biologically active molecules and can be readily incorporated into pyrimidine analogs. nih.gov Amides can be synthesized by reacting a carboxylic acid with an amine, often facilitated by a coupling reagent. nih.govresearchgate.netlibretexts.org In the context of this compound, an amino-functionalized pyrimidine derivative can be acylated to form an amide bond, thereby introducing a diverse range of substituents. ijpcbs.com

Combinatorial and Library Synthesis Approaches

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov The sequential and regioselective nature of its substitution reactions allows for the systematic generation of a large number of analogs from a common intermediate. nih.gov

DNA-encoded library (DEL) technology has been successfully applied to pyrimidine-based scaffolds, including those derived from 2,4,6-trichloropyrimidine (B138864). nih.gov This approach involves tagging each building block with a unique DNA sequence, allowing for the synthesis and screening of massive libraries of compounds in a single mixture. The split-and-pool synthesis strategy is particularly well-suited for this purpose, enabling the creation of libraries with millions of distinct members. nih.gov Microwave-assisted synthesis has also been employed to accelerate the generation of pyrimidine libraries. scilit.com

Structural Modification for Enhanced Molecular Properties

The ultimate goal of derivatizing this compound is often to enhance specific molecular properties, such as biological activity, selectivity, or physicochemical characteristics. By systematically modifying the structure, researchers can fine-tune these properties to achieve a desired outcome.

For example, in the development of anticancer agents, structural modifications are made to improve the inhibitory activity against specific cancer cell lines. ijpcbs.com The introduction of different substituents can influence the compound's ability to bind to its target and exert its cytotoxic effects. Docking studies are often used to rationalize the observed structure-activity relationships and guide further optimization. nih.gov The strategic introduction of various functional groups can lead to compounds with potent inhibitory activity against key cellular targets like tyrosine kinases. researchgate.netnih.gov

Applications of 5 Bromo 2,4,6 Trichloropyrimidine in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of drug discovery and development, 5-Bromo-2,4,6-trichloropyrimidine is a key starting material for the synthesis of complex bioactive molecules. Its utility stems from the differential reactivity of its halogen substituents, which enables chemists to perform sequential and regioselective reactions to build the desired molecular architecture.

Precursor in the Synthesis of Antiviral Agents, particularly HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A critical application of this compound is in the synthesis of second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the treatment of HIV-1 infections. These drugs are allosteric inhibitors of reverse transcriptase, a vital enzyme for viral replication. google.comrsc.org

The compound is an essential starting material for the synthesis of Etravirine and Rilpivirine , two potent anti-HIV drugs. researchgate.net For instance, a key step in an effective synthetic route to Rilpivirine involves the use of this compound as the initial building block to construct the core pyrimidine (B1678525) structure of the drug. chemicalbook.comnih.gov Similarly, synthetic pathways for Etravirine have been developed that utilize this compound to introduce the necessary brominated pyrimidine scaffold. The synthesis of these complex antiviral agents highlights the importance of this halogenated pyrimidine as a foundational intermediate.

| Antiviral Agent | Drug Class | Role of this compound |

| Etravirine | HIV-1 NNRTI | Precursor for the formation of the brominated pyrimidine core. |

| Rilpivirine | HIV-1 NNRTI | Starting material for the synthesis of the central pyrimidine ring. researchgate.netchemicalbook.comnih.gov |

Development of Aβ42 Inhibitors

Beyond antiviral applications, this compound is utilized in the development of therapeutic agents for neurodegenerative diseases. Research has shown its use in the preparation of pyrimidine derivatives that act as inhibitors of amyloid-beta 42 (Aβ42) peptide aggregation. The accumulation of Aβ42 plaques in the brain is a pathological hallmark of Alzheimer's disease. By serving as a scaffold, this compound enables the synthesis of novel compounds designed to interfere with this aggregation process, representing a potential therapeutic strategy.

Investigations in Anticancer and Antimicrobial Compound Synthesis

The pyrimidine nucleus is a common feature in a wide array of pharmacologically active compounds. nih.gov Consequently, this compound is a valuable precursor for creating libraries of novel pyrimidine derivatives for screening as potential anticancer and antimicrobial agents. The reactivity of the compound allows for the introduction of various substituents, leading to diverse chemical structures that can be tested for their ability to inhibit cancer cell growth or microbial proliferation. nih.gov For example, novel 5-bromo-pyrimidine analogues have been synthesized and have shown promising results in in-vitro anticancer and antimicrobial screenings.

Materials Science and Advanced Materials Engineering

The utility of this compound extends beyond pharmaceuticals into the field of materials science, where its reactive nature is harnessed to create specialized polymers.

Role as a Precursor for Polymeric Materials

The pyrimidine ring is a structural component in various materials, and halogenated pyrimidines serve as important precursors for their synthesis. chemicalbook.com The same reactivity that makes this compound valuable in drug synthesis allows it to be incorporated into larger polymeric structures. It can be used to synthesize reactive monomers, such as vinyl nitriles, which are themselves building blocks for a range of polymers and other valuable materials. chemicalbook.com The ability to functionalize the pyrimidine ring through its halogen atoms provides a method for creating polymers with specific, tailored properties for advanced engineering applications.

Contributions to High Energy Density Materials Research

Research into high energy density materials (HEDMs) often focuses on nitrogen-rich heterocyclic compounds, which can offer high heats of formation, density, and good oxygen balance. While direct applications of this compound in synthesized energetic materials are not extensively documented in publicly available research, its structural framework holds theoretical potential.

The pyrimidine ring is a known scaffold for energetic materials. nih.gov A common strategy in the design of HEDMs is the introduction of nitro groups (—NO₂) onto a core structure, which significantly enhances oxygen balance and detonation performance. nih.govmdpi-res.com Theoretical studies have explored a series of pyrimidine derivatives where hydrogen atoms are replaced by nitro groups, and calculations have confirmed good detonation parameters for molecules such as 2,4,5,6-tetranitropyrimidine and 2,4,6-trinitropyrimidine, suggesting they are promising candidates for further research. nih.gov

Given that the halogen atoms on this compound can be substituted through nucleophilic reactions, the compound could theoretically serve as a precursor for the synthesis of polynitrated pyrimidines. The process would involve the displacement of the chloro and bromo substituents with nitro groups. The resulting nitro-rich compounds could then be evaluated for their energetic properties. However, it must be emphasized that this application remains in the realm of theoretical potential, pending experimental synthesis and characterization.

Applications in Reactive Dye Chemistry

In the textile industry, reactive dyes are a significant class of colorants that form covalent bonds with the fibers, leading to excellent wash fastness. The core of a reactive dye molecule consists of a chromophore (the color-producing part) and a reactive group that binds to the substrate. Halogenated heterocycles, particularly those containing pyrimidine or triazine rings, are common reactive groups. ncsu.edu

The compound 2,4,6-trichloropyrimidine (B138864) is a known reactive group, or "anchor," for dyes. ncsu.edugoogle.com The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by the functional groups in textile fibers, such as the hydroxyl groups in cellulose (B213188) (cotton). This reaction forms a stable, covalent dye-fiber bond.

Below is an interactive data table illustrating the functional components of a hypothetical reactive dye molecule synthesized from this compound.

| Component | Structure Fragment | Function | Research Finding |

| Reactive Anchor | This compound | Provides multiple reactive sites (Cl atoms) for covalent bonding to the hydroxyl groups of cellulosic fibers. | The first pyrimidine-based reactive group was 2,4,6-trichloropyrimidine, which reacts at the 2, 4, or 6 positions. ncsu.edu |

| Chromophore | (Attached via a linking group) | The part of the molecule responsible for absorbing light and producing color. | The chromophore is attached to the anchor group, often through a formyl or amino group. |

| Bridging Group | -NH-, -O-, etc. | Connects the chromophore to the pyrimidine reactive anchor. | Reaction with a chromogen containing a bridging group results in the final dye molecule. ncsu.edu |

| Modulating Group | Bromo-group at C5 | Influences the electron distribution of the pyrimidine ring, potentially affecting the reactivity of the chlorine atoms and the final color and fastness properties of the dye. | The specific substitution pattern on the pyrimidine ring imparts distinct reactivity and selectivity. |

Potential in Agrochemical Research and Development

The pyrimidine skeleton is a foundational structure in modern agrochemicals, found in numerous commercial fungicides and herbicides. nih.gov Pyrimidine derivatives are actively researched for the control of undesired plant growth and for their fungicidal properties. nih.govwipo.intgoogle.com

This compound is a valuable intermediate in the synthesis of new agrochemical candidates. Its utility stems from the multiple reactive halogen sites, which allow for a wide range of chemical modifications through nucleophilic substitution reactions. By reacting this compound with various nucleophiles (such as amines, alcohols, and thiols), chemists can generate large libraries of novel pyrimidine derivatives. These derivatives can then be screened for biological activity against various weeds, fungi, and insects.

This "scaffold" approach is a cornerstone of modern drug and agrochemical discovery. The core structure provides a basic framework, and the diverse functional groups added to it can be fine-tuned to optimize efficacy against a specific target while minimizing effects on non-target organisms, such as crops. google.com Patents in the field frequently describe the synthesis of substituted pyrimidine derivatives for use as herbicides. wipo.intgoogle.com

The following interactive data table outlines the potential for creating diverse agrochemical candidates from the this compound scaffold.

| Position on Pyrimidine Ring | Reactant Type | Potential Resulting Structure | Target Agrochemical Class |

| C2, C4, C6 (Chloro-groups) | Amines (R-NH₂) | Amino-substituted pyrimidines | Herbicides, Fungicides |

| C2, C4, C6 (Chloro-groups) | Alcohols/Phenols (R-OH) | Alkoxy/Aryloxy-substituted pyrimidines | Herbicides, Fungicides |

| C2, C4, C6 (Chloro-groups) | Thiols (R-SH) | Thioether-substituted pyrimidines | Fungicides, Insecticides |

| C5 (Bromo-group) | Organometallic reagents (e.g., via Suzuki coupling) | Aryl/Heteroaryl-substituted pyrimidines | Herbicides, Fungicides |

This strategic derivatization allows researchers to explore how different chemical groups at various positions on the pyrimidine ring affect its biological activity, leading to the discovery of new and effective crop protection agents.

Advanced Characterization and Computational Studies of 5 Bromo 2,4,6 Trichloropyrimidine Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR Spectroscopy : For 5-Bromo-2,4,6-trichloropyrimidine, no protons are attached to the pyrimidine (B1678525) ring, so a ¹H NMR spectrum would not show signals for the core structure. However, in its derivatives where substituents contain protons, ¹H NMR provides critical information about their chemical environment, including the number of protons, their connectivity, and their electronic surroundings. For instance, in related pyrimidine derivatives, aromatic protons typically appear in the δ 6.37–7.93 ppm range, while protons of an amino group (NH₂) might show a singlet peak around δ 6.26 ppm. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is essential for characterizing the carbon skeleton of this compound. The pyrimidine ring contains four carbon atoms, and their chemical shifts are significantly influenced by the attached electronegative halogen atoms (Br and Cl) and the ring nitrogen atoms. The carbon atom C5, bonded to bromine, and carbons C2, C4, and C6, bonded to chlorine, will exhibit distinct resonances. In similar pyrimidine structures, carbons double-bonded to nitrogen (C=N) can appear around δ 158.9 ppm, while other aromatic carbons are found between δ 105.1 and 144.3 ppm. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict these shifts, which are then compared with experimental data for verification. ijcce.ac.irresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects on the pyrimidine ring. Actual experimental values may vary.)

| Carbon Atom | Attached Substituent(s) | Predicted Chemical Shift (δ, ppm) |

| C2 | Cl, N, N | 159 - 162 |

| C4 | Cl, N, C | 160 - 163 |

| C5 | Br, C, C | 115 - 120 |

| C6 | Cl, N, C | 160 - 163 |

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis. nih.gov

For this compound (molar mass: 262.32 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. clearsynth.com Due to the presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the different isotopic combinations.

Collision-induced dissociation (CID) is used to fragment the molecule, providing structural clues. youtube.com The fragmentation of halogenated pyrimidines is often characterized by the sequential loss of halogen atoms or related radicals. nih.govmiamioh.edu

Table 2: Potential Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description of Loss | Predicted m/z |

| [C₄BrCl₂N₂]⁺ | Loss of Cl radical | ~227 |

| [C₄Cl₃N₂]⁺ | Loss of Br radical | ~183 |

| [C₄BrClN₂]⁺ | Loss of Cl₂ | ~192 |

| [C₃BrClN]⁺ | Ring fragmentation | ~162 |

| (Note: m/z values are approximate and based on the most abundant isotopes.) |

X-ray Crystallography for Definitive Molecular Structures and Conformations

The presence of a heavy atom like bromine is also advantageous in crystallography for solving the "phase problem" through techniques like Single-Wavelength Anomalous Dispersion (SAD), which is crucial for determining the structure of complex biomolecules when co-crystallized with a brominated ligand. washington.edu

Table 3: Example Crystallographic Data for a Related Compound (5-Bromo-2-chloropyrimidin-4-amine)

| Parameter | Value | Reference |

| Chemical Formula | C₄H₃BrClN₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Feature | The pyrimidine ring is essentially planar. | researchgate.net |

| Intermolecular Forces | N—H⋯N hydrogen bonds form inversion dimers. | researchgate.net |

Computational Chemistry and Theoretical Modeling

Computational methods are vital for complementing experimental data, offering deeper insights into the electronic properties and potential biological activity of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ijcce.ac.ir By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgnih.gov

For this compound, DFT calculations can elucidate the effects of the electron-withdrawing halogen substituents on the pyrimidine ring. acs.orgnih.gov

Electronic Structure : The HOMO and LUMO energies are key indicators of a molecule's reactivity. The energy gap between them (HOMO-LUMO gap) relates to the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Prediction : Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. physchemres.org

Spectral Correlation : Calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netphyschemres.org

Table 4: Illustrative DFT-Calculated Properties for a Halogenated Pyrimidine Model

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| MEP | Molecular Electrostatic Potential | Predicts sites for intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interactions in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. remedypublications.com

Derivatives of this compound can be designed and evaluated as potential inhibitors for various enzymes, such as protein kinases, which are common targets in cancer therapy. arabjchem.org In a typical docking study:

The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

The ligand (a pyrimidine derivative) is computationally "docked" into the active site of the protein.

A scoring function calculates the binding energy (e.g., in kcal/mol), which estimates the binding affinity. Lower binding energies typically indicate more favorable interactions. nih.gov

The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the protein's active site.

For example, various pyrimidine derivatives have been docked against targets like human cyclin-dependent kinase-2 (PDB ID: 1HCK) and the main protease of SARS-CoV-2, demonstrating their potential as therapeutic agents. nih.govnih.gov The results from these simulations guide the synthesis of new derivatives with improved potency and selectivity. remedypublications.com

Table 5: Example Molecular Docking Results for Pyrimidine Derivatives Against a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative A | EGFR Kinase | -9.71 | MET793, LYS745 |

| Pyrimidine Derivative B | Cyclin-Dependent Kinase 2 | -7.9 | LEU83, LYS33 |

| Pyrimidine Derivative C | COVID-19 Main Protease | -8.5 | HIS41, CYS145 |

| (Note: This table is illustrative, based on data for various pyrimidine derivatives, not specifically this compound.) nih.govarabjchem.org |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, minimization of energy consumption, and the use of renewable resources. Research in this area is actively pursuing the development of more sustainable methods for the synthesis of pyrimidine (B1678525) derivatives. This includes the exploration of solvent-free reaction conditions, such as mechanochemical grinding, which can lead to cleaner products and higher yields. mdpi.com Microwave-assisted synthesis is another promising avenue, offering rapid reaction times and enhanced purity of the final compounds. mdpi.com

Furthermore, the development of novel catalytic systems is a key focus. Photo- and transition metal catalysis are emerging as powerful tools for constructing complex molecules under mild conditions. mdpi.com These methods offer high efficiency and atom economy, aligning with the goals of sustainable chemistry. mdpi.com The application of such innovative techniques to the synthesis of 5-Bromo-2,4,6-trichloropyrimidine and its derivatives is an active area of investigation, aiming to provide more environmentally benign routes to these valuable compounds.

Expansion of Applications in Bioactive Compound Discovery Beyond Current Scope

The pyrimidine scaffold is a common feature in a vast array of biologically active molecules, including anticancer and antimicrobial agents. The unique reactivity of this compound makes it an ideal starting material for the synthesis of novel therapeutic agents. The introduction of fluorine atoms or trifluoromethyl groups into organic molecules, for instance, has been shown to enhance their pharmacological properties, such as bioavailability and metabolic stability. mdpi.com

Future research will likely focus on leveraging the reactivity of the bromine and chlorine substituents on the pyrimidine ring to introduce a wide range of functional groups, leading to the creation of diverse chemical libraries. These libraries can then be screened for biological activity against various disease targets. The exploration of new reaction pathways will enable the synthesis of previously inaccessible pyrimidine derivatives with unique three-dimensional structures, potentially leading to the discovery of compounds with novel mechanisms of action. The development of one-pot synthetic protocols under environmentally friendly conditions will further accelerate the discovery of new drug candidates. nih.gov

Integration with Automation and Flow Chemistry for Scale-Up Production

Bridging the gap between laboratory-scale synthesis and industrial production is a significant challenge in the chemical industry. nih.gov Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers a promising solution. researchgate.net This technology provides superior control over reaction parameters, leading to improved efficiency, safety, and scalability. nih.govresearchgate.net

The integration of automation with flow chemistry systems can further enhance the production of this compound and its derivatives. researchgate.net Automated platforms can perform reactions, work-up procedures, and analysis in a seamless and efficient manner, reducing the need for manual intervention and minimizing the potential for human error. researchgate.net The combination of flow chemistry with other enabling technologies, such as microwave irradiation and supported catalysts, has the potential to create fully automated and highly sustainable manufacturing processes. mdpi.com This will be crucial for the large-scale and cost-effective production of these important chemical intermediates, making them more accessible for a wider range of applications.

Exploration of New Chemical Transformations for Diverse Pyrimidine Scaffolds

The synthetic versatility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective and sequential reactions to introduce a variety of functional groups onto the pyrimidine core. Future research will continue to explore new chemical transformations of this building block to generate a greater diversity of pyrimidine scaffolds.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2,4,6-trichloropyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation or sequential substitution on a pyrimidine backbone. For example:

- Stepwise halogenation : Start with a pyrimidine core and introduce bromine and chlorine substituents via electrophilic substitution or nucleophilic displacement. Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For analogs like 5-Bromo-2,4-dichloropyrimidine, nucleophilic substitution at specific positions followed by Pd-catalyzed cross-coupling is reported .

- Optimization : Use polar aprotic solvents (e.g., DMF) at 60–100°C, and monitor progress via TLC or HPLC. Adjust stoichiometry of halogenating agents (e.g., PCl₅ for chlorination) and reaction time to minimize by-products.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (Acute Tox. 3 classification for analogs ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. What are the best practices for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent decomposition .

- Light Sensitivity : Use amber glass vials to avoid photodegradation.

- Moisture Control : Add desiccants (e.g., silica gel) to storage containers .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. For example, coupling with aryl boronic acids may require ligand optimization .

- Solvent Effects : Compare DMF, THF, and DCM for solubility and reactivity. Polar solvents often enhance halogen displacement.

- Kinetic Studies : Use in-situ FTIR or NMR to identify rate-limiting steps and adjust reagent addition rates.

Q. How can researchers design derivatives of this compound for targeted applications?

Methodological Answer:

- Substituent Replacement : Replace chlorine atoms with amino, alkoxy, or thiol groups via nucleophilic substitution. For example, 5-Bromo-4,6-dichloropyrimidine derivatives are synthesized by substituting Cl with t-butoxy groups .

- Functionalization : Introduce bioorthogonal handles (e.g., alkyne or azide groups) for click chemistry applications.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of substituents .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).

- Impurity Profiling : Use LC-MS to identify by-products (e.g., dehalogenated species) .

Q. What experimental strategies are suitable for studying the reaction mechanism of halogen displacement in this compound?

Methodological Answer:

- Isotopic Labeling : Use ³⁶Cl-labeled reagents to track substitution pathways via radiometric detection.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify bond-breaking steps.

- In-Situ Monitoring : Employ Raman spectroscopy or mass spectrometry to detect intermediates (e.g., Meisenheimer complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.